molecular formula C17H12ClN3OS2 B2670944 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478077-28-0

4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B2670944
CAS No.: 478077-28-0
M. Wt: 373.87
InChI Key: BIWVOIIPQBQERK-UHFFFAOYSA-N
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Description

The compound 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide is a chemical reagent designed for research applications. It features a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its metabolic stability and role as an amide or ester bioisostere . This core is symmetrically substituted with a 4-chlorobenzylthio group and a complex heteroaromatic system comprising a thiophene ring ligated to a pyrrole unit . The specific structural motifs present in this molecule are associated with a wide spectrum of biological activities. The 1,3,4-oxadiazole scaffold is extensively investigated for its therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects . In particular, pyrrole-ligated 1,3,4-oxadiazoles have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Acinetobacter baumannii , with structure-activity relationship (SAR) studies indicating that the nature of the substituents critically influences potency . Furthermore, structurally related compounds containing a sulfanyl bridge between a benzyl group and the 1,3,4-oxadiazole ring have been synthesized and evaluated for their in vitro anticancer activity, showing promising anti-proliferative effects against various cancer cell lines . Researchers can utilize this chemical in hit-to-lead optimization campaigns, SAR studies, and as a building block for developing novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c18-13-5-3-12(4-6-13)11-24-17-20-19-16(22-17)15-14(7-10-23-15)21-8-1-2-9-21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWVOIIPQBQERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H12ClN3O2S2
  • Molecular Weight : 401.89 g/mol
  • CAS Number : 478077-35-9

Structure

The compound features a 4-chlorobenzyl group linked to a 1,3,4-oxadiazole core, which is further substituted with a pyrrole and a thienyl moiety. This structural diversity contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, the synthesized compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values indicating potent antibacterial effects .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. In vitro studies have shown that oxadiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, a related compound was noted for its ability to inhibit RET kinase activity, which is implicated in several cancers .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes. Specifically, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. The AChE inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's .

The biological mechanisms underlying the activities of this compound are likely multifaceted:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes such as AChE, thereby inhibiting their function.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in related compounds.

Study 1: Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited significant antibacterial properties comparable to established antibiotics. The study emphasized the potential for developing new antimicrobial agents from oxadiazole derivatives .

Study 2: Anticancer Activity

A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed promising results in inhibiting cell growth in human cancer cell lines through apoptosis induction. The mechanism involved modulation of signaling pathways associated with cell survival and death .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is crucial for this activity, as it enhances the interaction with bacterial enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways . The incorporation of the pyrrole and thienyl groups may enhance the selectivity towards cancer cells while minimizing effects on normal cells.

Anti-inflammatory Effects

Oxadiazoles are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions like arthritis and other inflammatory diseases . Evidence from preclinical studies indicates that it can reduce pro-inflammatory cytokine levels.

Pesticidal Activity

Compounds similar to 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide have been evaluated for their effectiveness as pesticides. Their ability to disrupt pest metabolic processes makes them viable candidates for development into new agrochemicals . Specific studies have reported effective control over common agricultural pests, suggesting a promising application in crop protection.

Synthesis of Functional Materials

The unique properties of oxadiazole compounds allow their use in synthesizing functional materials such as polymers and nanomaterials. Research has shown that incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength . This application is particularly relevant for developing materials used in electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited MIC values in the low micromolar range against E. coli and S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Activity

In an investigation published in Cancer Letters, researchers synthesized several oxadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that one derivative showed over 75% inhibition of cell proliferation at concentrations below 10 µM, indicating strong anticancer potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives

Compound Name / ID Substituents at Oxadiazole Positions Key Biological Activities Reference
Target Compound 2-S: 4-chlorobenzyl; 5: 3-(1H-pyrrol-1-yl)-2-thienyl Hypothesized inhibition of BChE/LOX (structural analogy)
6p () 2-S: 4-chlorobenzyl; 5: indole Strong BChE inhibition (IC₅₀: 12 µM); moderate LOX inhibition
6g () 2-S: n-pentyl; 5: indole α-Glucosidase inhibition (IC₅₀: 8.2 µM)
6s () 2-S: 4-fluorobenzyl; 5: indole Moderate α-glucosidase inhibition (IC₅₀: 15 µM)
6t () 2-S: 2-methylbenzyl; 5: indole Weak LOX inhibition (IC₅₀: 45 µM)
4-(4-Chlorobenzoyl)-3-methyl... () Acyloxy-pyrazole core Antibacterial activity (no specific data)

Substituent Effects on Enzyme Inhibition

  • 4-Chlorobenzyl Group : Compounds with this group (e.g., 6p ) exhibit enhanced BChE inhibition due to hydrophobic and halogen-bonding interactions in the enzyme’s active site. The target compound’s 4-chlorobenzyl sulfide may similarly optimize binding to BChE or LOX .
  • Thienyl-Pyrrole vs. Indole: The thienyl-pyrrole substituent in the target compound introduces a smaller, more rigid heterocyclic system compared to indole in 6p–6t.
  • Alkyl vs. Aromatic Substituents : Linear alkyl chains (e.g., n-pentyl in 6g ) enhance α-glucosidase inhibition, likely due to flexible alignment with the enzyme’s substrate-binding region. In contrast, aromatic substituents (e.g., 4-fluorobenzyl in 6s ) prioritize π-π interactions over conformational flexibility .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide?

Answer:
The synthesis typically involves multistep reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2: Functionalization of the thienyl group with pyrrole via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity at the 3-position of the thiophene ring .
  • Step 3: Sulfide linkage formation between the oxadiazole and 4-chlorobenzyl groups using thiophosgene or disulfide intermediates under inert atmospheres .
    Validation: Monitor reaction progress via TLC and confirm structures using ¹H/¹³C NMR and HRMS.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

  • X-ray crystallography (e.g., as in and ) provides definitive bond lengths/angles, resolving ambiguities in substituent orientation .
  • Variable-temperature NMR can identify tautomeric equilibria by observing peak splitting or coalescence at different temperatures.
  • DFT calculations (e.g., using Gaussian or ORCA) model the most stable conformers and predict NMR chemical shifts for comparison .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:
A multimodal approach is essential:

  • ¹H/¹³C NMR: Assign signals for aromatic protons (δ 6.5–8.5 ppm), oxadiazole carbons (δ 160–170 ppm), and sulfide linkages (δ 3.5–4.5 ppm for SCH₂) .
  • IR spectroscopy: Confirm the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and sulfide (C-S at ~600 cm⁻¹) .
  • Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

Advanced: How can researchers optimize the reaction yield of the sulfide linkage without side-product formation?

Answer:
Key strategies include:

  • Controlled stoichiometry: Use a 1.2:1 molar ratio of 4-chlorobenzyl thiol to oxadiazole precursor to minimize disulfide byproducts .
  • Catalytic additives: Employ Cu(I) or Pd(0) catalysts to enhance coupling efficiency under mild conditions (e.g., 40–60°C) .
  • Purification: Utilize column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the sulfide from unreacted thiols .

Basic: What biological activity screening methods are applicable to this compound?

Answer:
Antibacterial and antifungal assays are common:

  • Agar diffusion/broth microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated using CLSI guidelines .
  • Enzyme inhibition assays: Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase, using UV-Vis spectrophotometry to monitor activity .

Advanced: How can computational modeling aid in predicting this compound’s reactivity or binding affinity?

Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions with biological targets (e.g., DHFR) using crystal structures from the PDB .
  • QSAR studies: Correlate substituent electronic properties (Hammett σ values) with antibacterial activity to guide synthetic modifications .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Basic: What are the safety considerations when handling this compound?

Answer:

  • Hazard classification: Likely irritant (Skin/Eye Irrit. 2) based on analogs ( ); use PPE (gloves, goggles) in fume hoods .
  • Waste disposal: Neutralize sulfide-containing residues with oxidizing agents (e.g., NaOCl) before disposal .

Advanced: How can researchers address low solubility in biological assay media?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, later cleaved in vivo .

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